
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide: is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring fused with an acetamide group and a 3-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide typically involves the reaction of 2-aminothiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the benzoyl chloride, followed by the formation of the thiazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is explored for its use in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and acetamide group can form hydrogen bonds and other interactions with target proteins, influencing their function and leading to the desired biological effect.
相似化合物的比较
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide: Similar structure but with the methyl group in a different position on the phenyl ring.
Uniqueness: N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it distinct from its analogs.
属性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-9-3-2-4-10(7-9)8-11(15)14-12-13-5-6-16-12/h2-4,7H,5-6,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSQOCJMLWNQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5261584.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5261596.png)
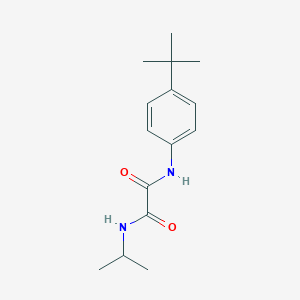
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5261620.png)
![6-[(diethylamino)methyl]-N-(5-methylpyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5261626.png)
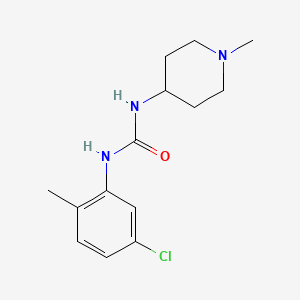
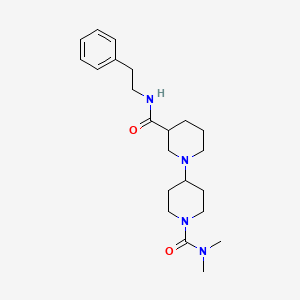
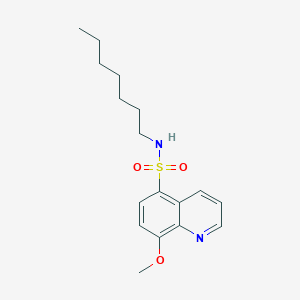
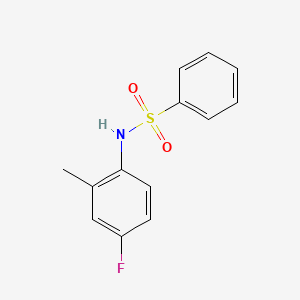
![1-methyl-6-propyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5261675.png)
![4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine](/img/structure/B5261676.png)
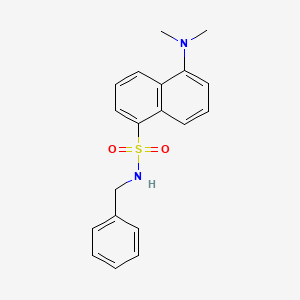
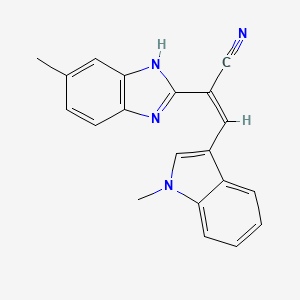
![(2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carboxamide](/img/structure/B5261689.png)
